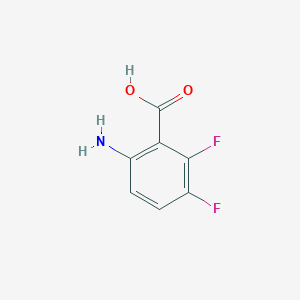
6-Amino-2,3-difluorobenzoic Acid
Cat. No. B128351
Key on ui cas rn:
442134-72-7
M. Wt: 173.12 g/mol
InChI Key: CKPWBLHHQXCINB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07981903B2
Procedure details


To a solution of methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate (5.5 g, 19.2 mmol) in methylene chloride (150 mL) was added trifluoroacetic acid (25 mL, Aldrich). The resulting solution was stirred overnight and then concentrated to an oily residue under reduced pressure. The oil was dissolved in tetrahydrofuran (150 mL) and water (100 mL) and lithium hydroxide (2.3 g, 100 mmol, 5 equiv.) were added. The resulting mixture was rapidly stirred overnight. The next morning the reaction was poured into ethyl acetate and 1.0N HCl was added until the pH is adjusted to 7. The organic layer was washed twice with brine and taken to a residue under reduced pressure to afford 6-amino-2,3-difluorobenzoic acid (3.78 g, 22 mmol) of sufficient purity for use directly in the next transformation. 1H NMR (400 MHz, DMSO-d6) δ ppm 6.51 (ddd, J=9.35, 4.22, 2.20 Hz, 1 H), 7.21-7.31 (m, 1 H), 8.71 (s, 1 H).
Name
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
Quantity
5.5 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
CC(OC([NH:8][C:9]1[C:14]([C:15]([O:17]C)=[O:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][CH:10]=1)=O)(C)C.FC(F)(F)C(O)=O.[OH-].[Li+].Cl>C(Cl)Cl.C(OCC)(=O)C.O>[NH2:8][C:9]1[C:14]([C:15]([OH:17])=[O:16])=[C:13]([F:19])[C:12]([F:20])=[CH:11][CH:10]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
methyl 6-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-2,3-difluorobenzoate
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)(C)OC(=O)NC1=CC=C(C(=C1C(=O)OC)F)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)O)(F)F
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Step Three
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to an oily residue under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The oil was dissolved in tetrahydrofuran (150 mL)
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The resulting mixture was rapidly stirred overnight
|
|
Duration
|
8 (± 8) h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added until the pH
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed twice with brine
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=CC=C(C(=C1C(=O)O)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 22 mmol | |
| AMOUNT: MASS | 3.78 g | |
| YIELD: CALCULATEDPERCENTYIELD | 114.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

